Sulfamethizole-13C6: Structural Dynamics and Application in Isotope Dilution Mass Spectrometry
Sulfamethizole-13C6: Structural Dynamics and Application in Isotope Dilution Mass Spectrometry
Executive Summary
In the realm of modern bioanalysis, pharmacokinetics, and food safety testing, the precise quantification of antibiotic residues is paramount. Sulfamethizole, a short-acting sulfonamide antibiotic, is widely monitored in biological matrices ranging from human plasma to veterinary products like milk and poultry tissues[1][2]. However, quantifying trace levels of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently hindered by severe matrix effects, which cause unpredictable ion suppression or enhancement.
To overcome these analytical bottlenecks, Sulfamethizole-13C6 (CAS: 1334378-92-5) serves as the gold-standard internal standard (IS). By acting as an isotopologue that mimics the exact physicochemical behavior of the native drug while maintaining a distinct mass signature, it enables Isotope Dilution Mass Spectrometry (IDMS)—a self-validating quantitative system. This whitepaper explores the structural rationale behind 13C labeling, the mechanistic advantages of IDMS, and field-proven experimental protocols for its application.
Structural Integrity and the Causality of 13C Labeling
The chemical architecture of native sulfamethizole (CAS: 144-82-1) consists of a sulfonamide group, a central phenyl ring, and a 5-methyl-1,3,4-thiadiazole heterocyclic ring[3]. When synthesizing a stable isotope-labeled (SIL) standard, analytical chemists must choose between Deuterium (2H), Carbon-13 (13C), or Nitrogen-15 (15N) labeling.
Sulfamethizole-13C6 is specifically synthesized with a fully labeled phenyl ring (1,2,3,4,5,6-13C6)[4]. The causality behind this specific structural choice is rooted in chemical stability:
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Vulnerability of Deuterium: Deuterium labels placed on aromatic rings or near heteroatoms are highly susceptible to Hydrogen-Deuterium Exchange (HDX) when exposed to protic solvents (like water or methanol) or acidic/basic biological matrices. This isotopic scrambling leads to a loss of the mass label, resulting in inaccurate quantification.
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Absolute Stability of Carbon-13: By incorporating 13C directly into the carbon skeleton of the cyclohexa-1,3,5-triene ring, the isotopic label is covalently locked[4]. It cannot undergo exchange with the solvent or matrix, guaranteeing that the isotopic purity (>99.0 atom% 13C) remains intact throughout aggressive extraction protocols and high-energy ionization processes.
Quantitative Data: Physicochemical & Isotopic Specifications
| Parameter | Specification |
| Analyte Name | Sulfamethizole-13C6 (phenyl-13C6) |
| CAS Number | 1334378-92-5 |
| Unlabelled CAS | 144-82-1[3] |
| Molecular Formula | 13C6C3H10N4O2S2[4] |
| Molecular Weight | 276.28 g/mol (Native: ~270.32 g/mol ) |
| Exact Mass | 276.0446 Da[4] |
| Isotopic Purity | > 99.0 atom% 13C (Verified by 1H NMR) |
| SMILES | Cc1nnc(NS(=O)(=O)[13c]2[13cH][13cH][13cH][13cH]2)s1[4] |
Mechanistic Role in Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS is that the native analyte and its 13C-labeled counterpart share identical chromatographic retention times and ionization efficiencies. When a biological sample is injected into an Electrospray Ionization (ESI) source, co-eluting matrix components (such as lipids or proteins) compete with the analyte for charge. This competition causes ion suppression , reducing the absolute signal intensity unpredictably.
Because Sulfamethizole and Sulfamethizole-13C6 co-elute perfectly, they experience the exact same degree of ion suppression. The mass spectrometer resolves them purely by their mass-to-charge ratio (m/z), which is separated by ~6 Da. Therefore, while absolute peak areas may fluctuate due to the matrix, the ratio of the native peak area to the 13C6 peak area remains perfectly constant, providing absolute, self-validating quantification.
Workflow of Isotope Dilution Mass Spectrometry (IDMS) using Sulfamethizole-13C6.
Experimental Protocol: ID-LC-MS/MS in Complex Matrices
The following methodology outlines a self-validating extraction and quantification protocol for sulfamethizole in milk matrices, adapted from validated food safety workflows[1].
Phase 1: Matrix Spiking and Equilibration
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Sample Aliquot: Transfer 1.0 g of homogenized milk into a 50 mL polypropylene centrifuge tube.
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Standard Spiking: Add 50 µL of a Sulfamethizole-13C6 working solution (e.g., 100 ng/mL in methanol).
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Equilibration (Critical Step): Vortex for 30 seconds and incubate in the dark at room temperature for 15 minutes.
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Causality: This incubation is non-negotiable. It allows the 13C6 standard to integrate into matrix binding sites (e.g., casein proteins) to the exact same extent as the endogenous native drug. Any subsequent extraction loss will now apply equally to both compounds, validating the final recovery calculation.
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Phase 2: Liquid-Liquid Extraction
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Solvent Addition: Add 5 mL of an Acetonitrile:Ethyl Acetate (6:4, v/v) mixture[1].
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Causality: Acetonitrile acts as a strong protein precipitant, while ethyl acetate enhances the partitioning of the relatively non-polar sulfonamide structure into the organic phase, maximizing extraction efficiency.
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Agitation & Separation: Shake vigorously on a rotary tumbler for 10 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C.
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Recovery: Transfer the upper organic supernatant to a clean borosilicate glass tube.
Phase 3: Concentration and LC-MS/MS Analysis
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Evaporation: Evaporate the extract to complete dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile). Vortex and filter through a 0.22 µm PTFE syringe filter.
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Injection: Inject 5 µL onto a C18 analytical column.
Quantitative Data: MRM Parameters for Absolute Quantification
To ensure high selectivity, Multiple Reaction Monitoring (MRM) is utilized. The fragmentation of the precursor ion yields a primary product ion (cleavage of the sulfonamide S-N bond) containing the 13C-labeled phenyl ring[1].
| Compound | Precursor Ion[M+H]+ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Sulfamethizole (Native) | 271.0 | 156.0 | 92.0 | 15 - 25 |
| Sulfamethizole-13C6 (IS) | 277.0 (276.9)[1] | 162.0 (161.9)[1] | 98.0 | 15 - 25 |
Note: The +6 Da mass shift is observed in both the precursor and the primary product ion, confirming that the 13C6 label is retained on the phenyl moiety during collision-induced dissociation (CID).
References
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Kaaris Labs. "Sulfamethizole-13C6 | CAS 1334378-92-5 | Cat No SA013 - Kaaris Lab: Product Data". Available at:[Link]
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ACG Publications. "Determination of sulfonamides in milk by ID-LC-MS/MS". Available at:[Link]
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Jansen, L.J.M. et al. (2017). "The analysis of tetracyclines, quinolones, macrolides, lincosamides, pleuromutilins, and sulfonamides in chicken feathers using UHPLC-MS/MS". Available at:[Link]
